molecular formula C11H18N2O4 B2488099 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956436-77-4

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No. B2488099
CAS RN: 956436-77-4
M. Wt: 242.275
InChI Key: GGWVPJWQTBHVFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid often involves cyclization reactions. For instance, derivatives of 2-iminoimidazolidin-4-one have been synthesized through the cyclization of specific guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride (Shestakov, Sidorenko, & Shikhaliev, 2007). Another example involves the preparation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, demonstrating a methodological approach to synthesizing complex molecules (Hayashi et al., 1989).

Molecular Structure Analysis

The molecular structure and conformation of compounds related to 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can be intricate. For instance, the imidazolidine-2,4-dione system is essentially planar, with specific dihedral angles indicating the orientation of various groups within the molecule (Sethusankar et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include cyclocondensation and Michael addition. For instance, novel anti-inflammatory agents were synthesized through cyclocondensation involving dimethylformamide (DMF) as the solvent and anhydrous zinc chloride as a catalyst (Nikalje, Hirani, & Nawle, 2015).

Physical Properties Analysis

The physical properties of these compounds can be characterized by various spectroscopic techniques. A study on the molecular structure, tautomeric stability, protonation, and deprotonation effects provided insights into the vibrational, NMR, and NBO analyses of similar molecules, shedding light on their physical characteristics (Sridevi & Velraj, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, can be elucidated through comprehensive studies. For instance, compounds with the thiazolidinone framework have demonstrated anticancer effects through cell cycle-dependent mechanisms, indicating their chemical reactivity and potential biological applications (Chandrappa et al., 2009).

Scientific Research Applications

Conformational Studies and Supramolecular Complexes

Hydantoin-5-acetic acid, a compound with structural similarities, has been crystallized to examine its conformational preferences, indicating its potential use in forming supramolecular complexes. The study by Gerhardt, Tutughamiarso, and Bolte (2012) highlights the compound's rigid acceptor-donor-acceptor hydrogen-bonding site and a flexible side chain, which are crucial for its conformational adaptability and interaction with other molecules Gerhardt, V., Tutughamiarso, M., & Bolte, M. (2012). Acta Crystallographica. Section C, Crystal Structure Communications.

Synthesis of Novel Organic Compounds

Research into derivatives of 2-iminoimidazolidin-4-one and related structures demonstrates the cyclization of specific guanidines with ethyl bromoacetate and other reagents, revealing methods for synthesizing novel organic compounds with potential pharmacological applications. Shestakov, Sidorenko, and Shikhaliev (2007) detailed the synthesis process, providing a foundation for further exploration in medicinal chemistry Shestakov, A. S., Sidorenko, O. E., & Shikhaliev, K. (2007). Russian Chemical Bulletin.

Structural and Conformational Analysis

The structural and conformational analysis of compounds with a hydantoin moiety, such as N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, reveals insights into their molecular geometry, stabilization mechanisms through hydrogen bonds, and implications for designing compounds with specific properties. Sethusankar, Thennarasu, Velmurugan, and Moon Jib-Kim (2002) provided detailed analysis through crystallography and NMR studies, which are vital for understanding molecular interactions and designing functional materials Sethusankar, K., Thennarasu, S., Velmurugan, D., & Moon Jib-Kim (2002). Acta Crystallographica. Section C, Crystal Structure Communications.

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

: Enamine: 2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

properties

IUPAC Name

2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-7(2)4-5-11(3)9(16)13(6-8(14)15)10(17)12-11/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVPJWQTBHVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(C(=O)N(C(=O)N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

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